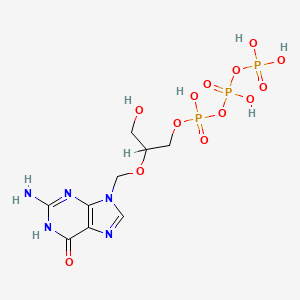
Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate
Vue d'ensemble
Description
“Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C12H12FNO2 . It has a molecular weight of 221.23 .
Physical And Chemical Properties Analysis
“Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate” has a predicted boiling point of 335.4±22.0 °C and a predicted density of 1.19±0.1 g/cm3 .Applications De Recherche Scientifique
Indole Synthesis and Chemical Applications
Indole Synthesis
Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate falls within the category of compounds utilized in the synthesis of indoles, a critical structural motif in many natural products and pharmaceutical compounds. The indole synthesis process is pivotal for creating diverse molecules with potential therapeutic applications. Research by Taber and Tirunahari (2011) offers a comprehensive overview of methodologies for indole synthesis, emphasizing the importance of such compounds in drug development and organic chemistry (Taber & Tirunahari, 2011).
Drug Synthesis and Pharmaceutical Applications
Levulinic Acid in Drug Synthesis
Another aspect of scientific research related to Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate is its potential use in synthesizing levulinic acid derivatives. These derivatives are valuable in drug synthesis, offering a pathway to create cost-effective and efficient pharmaceutical compounds. Zhang et al. (2021) highlighted the versatility of levulinic acid and its derivatives in the synthesis of various drugs, indicating the compound's role in reducing drug synthesis costs and simplifying complex synthesis steps (Zhang et al., 2021).
Environmental and Toxicological Studies
Toxicity of Organic Fluorophores
The research on the toxicity of organic fluorophores, including those related to the fluorinated compounds, is essential for understanding the safety profile of these molecules when used in molecular imaging and diagnosis. A literature review by Alford et al. (2009) assessed the toxicity of widely used fluorophores, offering insights into the potential risks associated with their use in vivo, which is relevant for compounds like Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate when employed as fluorophores or in related applications (Alford et al., 2009).
Orientations Futures
Indole derivatives, including “Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of novel methods of synthesis for indole derivatives has attracted the attention of the chemical community .
Propriétés
IUPAC Name |
methyl 1-ethyl-5-fluoroindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-3-14-10-5-4-9(13)6-8(10)7-11(14)12(15)16-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASKEVJLWFKOLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)C=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B1450806.png)



![3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid](/img/structure/B1450814.png)

![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1450817.png)



![(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B1450824.png)
![2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B1450826.png)
